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molecular formula C11H9N5O B8538047 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(2-pyridinyl)- CAS No. 98475-60-6

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-(2-pyridinyl)-

Cat. No. B8538047
M. Wt: 227.22 g/mol
InChI Key: QDLFJUYXQQLAPW-UHFFFAOYSA-N
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Patent
US04589905

Procedure details

To a solution of 2.5 g of 5-cyano-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, ethyl ester in 20 ml of DMF was added an excess of 40% aqueous monomethylamine so as not to precipitate out the pyrazole starting material. Approximately 24 hours later additional monomethylamine was added to the reaction mixture as well as additional DMF so as to keep these reactants in solution. The reaction mixture was heated and subsequently added to 150 ml of ice water. The precipitated solid was collected by filtration and recrystallized from methanol to afford 1.2 g of 5-cyano-1-(2-pyridinyl)-N-methyl-1H-pyrazole-4-carboxamide. MP=200°-202° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[N:6]=[CH:5][C:4]=1[C:14]([O:16]CC)=O)#[N:2].[CH3:19][NH2:20]>CN(C=O)C>[C:1]([C:3]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[N:6]=[CH:5][C:4]=1[C:14]([NH:20][CH3:19])=[O:16])#[N:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(#N)C1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate out the pyrazole starting material
ADDITION
Type
ADDITION
Details
Approximately 24 hours later additional monomethylamine was added to the reaction mixture as well as additional DMF so as
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
ADDITION
Type
ADDITION
Details
subsequently added to 150 ml of ice water
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=NN1C1=NC=CC=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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